![molecular formula C11H24N2O2 B1523990 tert-butyl N-(2-amino-4-methylpentyl)carbamate CAS No. 1117693-62-5](/img/structure/B1523990.png)
tert-butyl N-(2-amino-4-methylpentyl)carbamate
Overview
Description
“tert-butyl N-(2-amino-4-methylpentyl)carbamate” is a chemical compound with the molecular formula C11H24N2O2 .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which includes “this compound”, can be achieved by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H24N2O2 .Chemical Reactions Analysis
The Boc group in “this compound” is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 216.32 .Scientific Research Applications
Efficient Synthesis Methods
A mild and efficient one-pot Curtius rearrangement method has been developed for synthesizing Boc-protected amines, including tert-butyl carbamates. This method involves forming an acyl azide intermediate from a carboxylic acid, followed by Curtius rearrangement and trapping of the isocyanate derivative to yield the desired tert-butyl carbamate. This approach is notable for its high yields and compatibility with various substrates, providing access to protected amino acids at low temperatures (Lebel & Leogane, 2005).
Synthesis of Bioactive Compounds
Tert-butyl carbamates are key intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for these intermediates has been established, showcasing the significance of tert-butyl carbamates in medicinal chemistry for optimizing drug synthesis routes (Zhao et al., 2017).
Advanced Material Applications
Carbamate derivatives have been explored for applications beyond pharmaceuticals, including materials science. For instance, polymerisable antioxidants containing hindered phenols synthesized from tert-butyl carbamates demonstrate significant potential in stabilizing polymers against thermal oxidation, highlighting the material application of these compounds (Pan, Liu, & Lau, 1998).
Analytical Techniques and Mechanistic Studies
Analytical and mechanistic studies of tert-butylcarbamates reveal their protonation sites and dissociation mechanisms, providing valuable insights into their behavior in mass spectrometric assays. Such studies are crucial for understanding the structural properties of carbamates in the development of analytical methods for detecting metabolic diseases in newborn screening (Spáčil et al., 2011).
Novel Synthetic Applications
The versatility of tert-butyl carbamates extends to their use in synthesizing spirocyclopropanated analogues of insecticides, showcasing their role in developing novel agrochemicals. This application demonstrates the compound's utility in synthesizing structurally complex and functionalized molecules for agricultural use (Brackmann et al., 2005).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-(2-amino-4-methylpentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUFVQWMZAPPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1117693-62-5 | |
Record name | tert-butyl N-(2-amino-4-methylpentyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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